
N'-Nitro-N-nitroso-N-pentylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Nitro-N-nitroso-N-pentylurea is a chemical compound characterized by the presence of nitro and nitroso functional groups attached to a pentylurea backbone. This compound belongs to the class of N-nitroso compounds, which are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’-Nitro-N-nitroso-N-pentylurea typically involves the reaction of pentylurea with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the formation of the desired product and minimize side reactions. The general reaction can be represented as follows: [ \text{Pentylurea} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{N’-Nitro-N-nitroso-N-pentylurea} + \text{by-products} ]
Industrial Production Methods: On an industrial scale, the production of N’-Nitro-N-nitroso-N-pentylurea may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: N’-Nitro-N-nitroso-N-pentylurea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amines.
Substitution: The nitroso group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction of the nitro group can produce amines.
Wissenschaftliche Forschungsanwendungen
N’-Nitro-N-nitroso-N-pentylurea has several applications in scientific research:
Biology: The compound is studied for its potential mutagenic and carcinogenic properties, making it a valuable tool in cancer research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: N’-Nitro-N-nitroso-N-pentylurea is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N’-Nitro-N-nitroso-N-pentylurea involves its ability to form reactive intermediates that can interact with biological macromolecules such as DNA and proteins. The nitroso and nitro groups can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) and other electrophilic species. These reactive intermediates can cause DNA damage, protein modification, and other cellular effects, contributing to its mutagenic and carcinogenic properties.
Vergleich Mit ähnlichen Verbindungen
N-Nitroso-N-methylurea: Known for its potent mutagenic and carcinogenic properties.
N-Nitroso-N-ethylurea: Similar in structure but with an ethyl group instead of a pentyl group.
N-Nitroso-N-isopropylurea: Contains an isopropyl group and exhibits similar chemical reactivity.
Uniqueness: N’-Nitro-N-nitroso-N-pentylurea is unique due to its specific combination of nitro and nitroso groups attached to a pentylurea backbone. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
89445-11-4 |
|---|---|
Molekularformel |
C6H12N4O4 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
3-nitro-1-nitroso-1-pentylurea |
InChI |
InChI=1S/C6H12N4O4/c1-2-3-4-5-9(8-12)6(11)7-10(13)14/h2-5H2,1H3,(H,7,11) |
InChI-Schlüssel |
MKSOHTRNJOKPLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(C(=O)N[N+](=O)[O-])N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


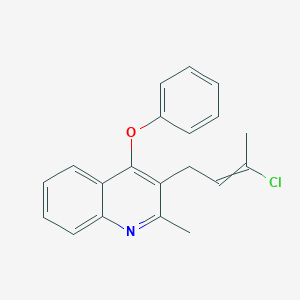
![N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14401369.png)
![N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-propylmethanimidamide](/img/structure/B14401378.png)

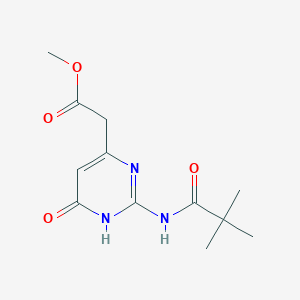
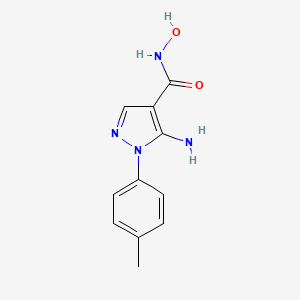
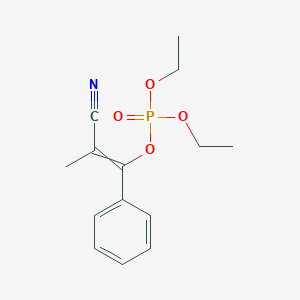
![N,N'-(Ethane-1,2-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14401405.png)
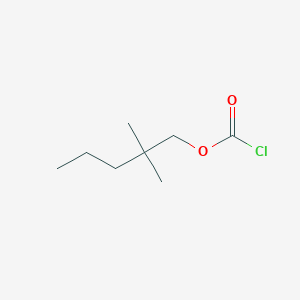
![Disodium;5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-6-sulfo-3-sulfonatonaphthalen-2-yl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxy-7-sulfonaphthalene-2-sulfonate](/img/structure/B14401412.png)
![Tributyl[1-(methoxymethoxy)propyl]stannane](/img/structure/B14401418.png)
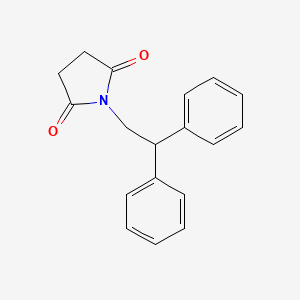
![N-Methyl-N'-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea](/img/structure/B14401431.png)
![4,6-Dimethyl-1-phenyl-2-thia-6-azabicyclo[2.2.0]hexan-5-one](/img/structure/B14401447.png)
